3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound characterized by its thiazoloquinazolinone core structure[_{{{CITATION{{{_1{3- { [ (2-methylphenyl)sulfanyl]methyl}-2H,3H,5H- [1,3]thiazolo 2,3-b ...
Properties
IUPAC Name |
3-[(2-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-12-6-2-5-9-16(12)22-10-13-11-23-18-19-15-8-4-3-7-14(15)17(21)20(13)18/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKUKHWQRXXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2CSC3=NC4=CC=CC=C4C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazoloquinazolinone core[_{{{CITATION{{{1{3- { [ (2-methylphenyl)sulfanyl]methyl}-2H,3H,5H- [1,3]thiazolo 2,3-b .... One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms[{{{CITATION{{{_1{3- { [ (2-methylphenyl)sulfanyl]methyl}-2H,3H,5H- [1,3]thiazolo 2,3-b .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of sulfur-containing groups to sulfoxides or sulfones.
Reduction: : Reduction of nitro groups to amines or reduction of carbonyl groups to alcohols.
Substitution: : Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Reagents like halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides, Grignard reagents) are used.
Major Products Formed
Oxidation: : Sulfoxides, sulfones, and other oxidized sulfur derivatives.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Halogenated compounds, alkylated derivatives, and other substituted products.
Scientific Research Applications
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown that it possesses activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating moderate efficacy against these bacteria. Specifically, it has been reported to inhibit the growth of Candida albicans with MIC values demonstrating antifungal activity .
- Mechanism of Action : The exact mechanism is still under investigation; however, the thiazoloquinazolinone structure is believed to play a crucial role in its interaction with microbial targets.
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent:
- Cell Line Studies : It has shown effectiveness against various cancer cell lines. For instance, derivatives of quinazolinones have been tested for their ability to inhibit tumor growth in multiple cancer types including leukemia and breast cancer .
- Efficacy in Tumor Models : In vivo studies have indicated that compounds similar to 3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can suppress tumor growth and induce apoptosis in cancer cells through various pathways including the modulation of cell cycle progression and induction of oxidative stress .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- Inflammatory Models : In experimental models of inflammation, compounds within this class have demonstrated the ability to reduce markers of inflammation such as cytokines and chemokines. This suggests a potential application in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Candida albicans with moderate MIC values |
| Study B | Anticancer | Inhibits growth in leukemia cell lines; induces apoptosis |
| Study C | Anti-inflammatory | Reduces cytokine levels in inflammatory models |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
List of Similar Compounds
Thiazoloquinazolinones
Indole derivatives
Other sulfur-containing heterocycles
Biological Activity
The compound 3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS Number: 477860-17-6) is a member of the thiazoloquinazolinone family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16N2OS2
- Molecular Weight : 340.46 g/mol
- CAS Number : 477860-17-6
The structure of the compound includes a thiazole ring fused with a quinazolinone moiety, which is known to contribute to various biological activities.
Antimicrobial Activity
Several studies have indicated that thiazoloquinazolinones exhibit significant antimicrobial properties. For instance, compounds within this class have demonstrated effectiveness against various bacterial strains. Although specific data on the target compound is limited, related derivatives have shown promising results in inhibiting bacterial growth and may serve as potential leads for antibiotic development .
Anticancer Properties
Thiazoloquinazolinones have been investigated for their anticancer potential. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been reported to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in cancer progression and inflammation . The specific compound under consideration may exhibit similar properties based on its structural analogs.
Antitubercular Activity
Research indicates that certain thiazoloquinazolinones possess antitubercular activity. Compounds with similar structures have been tested against Mycobacterium smegmatis, showing minimum inhibitory concentrations (MIC) that suggest potential effectiveness against tuberculosis bacteria . While direct studies on the target compound are lacking, its structural characteristics imply possible antitubercular effects.
The biological mechanisms underlying the activity of thiazoloquinazolinones often involve:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by modulating various intracellular signaling cascades.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress associated with various diseases.
Case Studies and Research Findings
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for preparing 3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one?
Methodological Answer:
The synthesis typically involves multi-step protocols with careful optimization of:
- Catalysts/Solvents : Use polar aprotic solvents (e.g., DMF) for thioether bond formation and methanol/ethanol for cyclization steps .
- Temperature Control : Maintain reflux conditions (~80–100°C) during nucleophilic substitution and cyclization phases to enhance reaction efficiency .
- Reagent Ratios : Adjust stoichiometry of sulfhydryl-containing intermediates (e.g., 2-methylphenylthiol) to quinazolinone precursors to minimize byproducts .
Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) .
(Basic) Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent integration (e.g., methylphenylthiol protons at δ 2.3–2.5 ppm) and quinazolinone carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between thiazoloquinazolinone and phenylthiol groups) using single-crystal analysis .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) and fragmentation patterns .
(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with variations in:
- In Vitro Screening : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays or radioligand binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC values .
(Advanced) How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) to isolate variables like solvent effects (DMSO vs. ethanol) .
- Dose-Response Validation : Replicate studies with gradient concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Orthogonal Assays : Cross-validate results using complementary techniques (e.g., Western blotting for protein inhibition alongside enzymatic assays) .
(Basic) What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Cancer Models : Use MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Cytotoxicity Controls : Include primary cell lines (e.g., human fibroblasts) to assess selectivity indices .
(Advanced) What experimental designs are recommended for mechanistic studies of its biological activity?
Methodological Answer:
- Gene Expression Profiling : Perform RNA-seq or qPCR to identify differentially expressed pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to quantify ATPase activity in target kinases .
- Pharmacokinetic Profiling : Conduct in vitro ADME studies (e.g., microsomal stability, Caco-2 permeability) to predict bioavailability .
(Advanced) How can researchers resolve discrepancies in crystallographic data versus computational structural predictions?
Methodological Answer:
- Force Field Optimization : Refine molecular dynamics simulations (e.g., AMBER) using experimental bond lengths/angles from XRD .
- Electron Density Maps : Compare DFT-calculated electrostatic potentials with XRD-derived maps to validate charge distribution .
- Tautomer Analysis : Use variable-temperature NMR to detect equilibrium states not resolved in static crystallography .
(Basic) What purification strategies are effective for isolating high-purity batches?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by slow cooling to enhance crystal lattice formation .
- HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for final polishing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
